H-Tyr-phe-met-arg-phe-NH2

Vue d'ensemble

Description

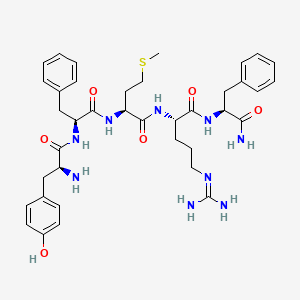

The compound H-Tyr-phe-met-arg-phe-NH2 is a synthetic peptide composed of the amino acids tyrosine, phenylalanine, methionine, arginine, and phenylalanine, with an amide group at the C-terminus. This peptide is of interest due to its potential biological activities and applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-phe-met-arg-phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using a reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

H-Tyr-phe-met-arg-phe-NH2 can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used to oxidize methionine residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters or maleimides are used for introducing modifications.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with fluorescent tags or other functional groups.

Applications De Recherche Scientifique

Neurobiology and Receptor Interaction

H-Tyr-Phe-Met-Arg-Phe-NH2 is part of the RFamide peptide family, which includes various neuropeptides involved in neurotransmission and modulation of physiological functions. Research has demonstrated that this compound exhibits significant binding affinity to opioid receptors, particularly the μ-opioid receptor.

- Binding Studies : A study investigating the binding properties of radiolabeled analogs showed that this compound interacts with opioid receptors in both rat brain and CHO cells expressing these receptors. The compound displayed a high affinity (Kd values around 0.31 nM) for these sites, indicating its potential as a tool for studying opioid receptor dynamics and pharmacology .

Endocrine Functions

The compound has implications in the endocrine system, particularly concerning gonadotropin release regulation.

- Gonadotropin-Inhibitory Hormone (GnIH) : this compound is structurally related to GnIH, which plays a crucial role in inhibiting gonadotropin synthesis and release across various vertebrate species. Studies have shown that GnIH can significantly reduce plasma levels of luteinizing hormone (LH) when administered, suggesting that analogs like this compound could be utilized to manipulate reproductive hormone levels in experimental settings .

Pain Management and Analgesic Research

The analgesic properties of peptides similar to this compound make them candidates for pain management research.

- Opioid Analogs : Research into opioid receptor ligands has indicated that compounds like this compound can serve as effective analgesics by mimicking endogenous opioids. Studies have highlighted that such analogs can produce pain relief while potentially minimizing side effects associated with traditional opioids .

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in drug development.

- High-Affinity Ligands : The discovery of constrained analogs of this peptide has led to the identification of high-affinity ligands for various neuropeptide receptors. These findings could pave the way for developing new pharmacological agents targeting specific receptor subtypes, enhancing therapeutic efficacy while reducing adverse effects .

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism of action of H-Tyr-phe-met-arg-phe-NH2 depends on its specific biological activity. For example, if it acts as an analgesic, it may interact with opioid receptors, leading to the inhibition of pain signals. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors (GPCRs) and ion channels.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Tyr-D-Arg-Phe-Gly-NH2 (Taphalgin): A synthetic derivative of dermorphine with potent analgesic properties.

α-Melanotropin (α-MSH): A peptide hormone involved in pigmentation and other physiological processes.

Uniqueness

H-Tyr-phe-met-arg-phe-NH2 is unique due to its specific amino acid sequence and potential biological activities. Its structure allows for targeted interactions with specific receptors or enzymes, making it a valuable tool in research and potential therapeutic applications.

Activité Biologique

H-Tyr-phe-met-arg-phe-NH2 is a synthetic peptide comprising the amino acids tyrosine (Tyr), phenylalanine (Phe), methionine (Met), arginine (Arg), and phenylalanine (Phe) with an amide group at the C-terminus. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Synthesis

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The steps involved include:

- Attachment of the first amino acid : The first amino acid, protected at the N-terminus, is attached to the resin.

- Deprotection : The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

- Coupling : The next protected amino acid is coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC).

- Repetition : Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

The biological activity of this compound may involve interactions with various receptors, particularly G-protein coupled receptors (GPCRs) and ion channels. Its analgesic properties suggest that it likely interacts with opioid receptors, inhibiting pain signals .

Analgesic Properties

Research indicates that this compound exhibits potent analgesic activity, similar to other neuropeptides like FMRFamide. It has been shown to selectively act on μ-opioid receptors, significantly prolonging pain relief in experimental models .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| H-Tyr-D-Arg-Phe-Gly-NH2 | Potent analgesic | Derivative of dermorphine |

| α-Melanotropin (α-MSH) | Involved in pigmentation and metabolism | Peptide hormone with diverse physiological roles |

| Phe-Met-Arg-Phe-NH2 | Inhibits insulin secretion | Related neuropeptide with distinct receptor interactions |

The unique sequence of this compound allows for targeted interactions that differentiate it from similar compounds, providing valuable insights into its potential therapeutic applications .

Case Study 1: Analgesic Efficacy in Animal Models

In a study investigating the analgesic efficacy of this compound, researchers administered varying doses to rats subjected to tail-flick tests. The results indicated a dose-dependent response, with higher concentrations leading to significant pain relief compared to controls. The compound's action was attributed to its selective binding to μ-opioid receptors.

Case Study 2: Interaction with Acid-Sensing Ion Channels

Another research study explored the interaction of this compound with acid-sensing ion channels (ASICs). It was found that this peptide could modulate ASIC activity, potentially influencing pain perception under acidic conditions. This finding suggests a broader role for this compound in nociception beyond its opioid receptor interactions .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H51N9O6S/c1-54-20-18-30(36(52)44-29(13-8-19-43-38(41)42)35(51)46-31(33(40)49)22-24-9-4-2-5-10-24)45-37(53)32(23-25-11-6-3-7-12-25)47-34(50)28(39)21-26-14-16-27(48)17-15-26/h2-7,9-12,14-17,28-32,48H,8,13,18-23,39H2,1H3,(H2,40,49)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H4,41,42,43)/t28-,29-,30-,31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGYVHAASVGIGA-XDIGFQIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H51N9O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.